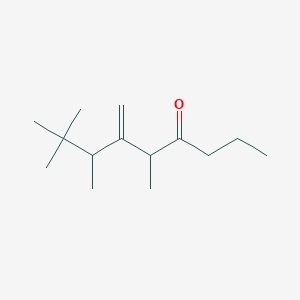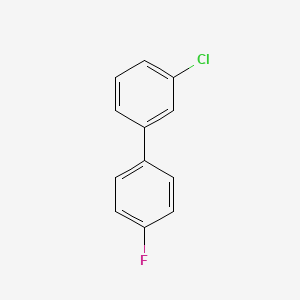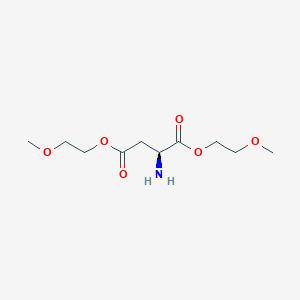
6-Ethynyl-2-phenyl-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethynyl-2-phenyl-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a benzothiazole ring substituted with an ethynyl group at the 6th position and a phenyl group at the 2nd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethynyl-2-phenyl-1,3-benzothiazole can be achieved through several methods. One common approach involves the condensation of 2-aminothiophenol with an appropriate aldehyde, followed by the introduction of the ethynyl group. For example, the reaction of 2-aminothiophenol with benzaldehyde in the presence of an oxidizing agent such as iodine in dimethylformamide (DMF) can yield 2-phenylbenzothiazole. The ethynyl group can then be introduced using a palladium-catalyzed coupling reaction with an ethynyl halide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The use of microwave-assisted synthesis and ionic liquids as solvents can enhance reaction efficiency and yield. Additionally, the recycling of catalysts and solvents is often employed to reduce production costs and environmental impact .
化学反応の分析
Types of Reactions
6-Ethynyl-2-phenyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazoles and tetrahydrobenzothiazoles.
Substitution: Halogenated, nitrated, and sulfonated derivatives of benzothiazole.
科学的研究の応用
6-Ethynyl-2-phenyl-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its use in drug development, particularly for its anti-inflammatory and anti-tumor properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials
作用機序
The mechanism of action of 6-Ethynyl-2-phenyl-1,3-benzothiazole involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes and interfere with cellular processes. For example, it has been shown to inhibit the activity of certain kinases and proteases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The ethynyl group can also participate in covalent bonding with target proteins, enhancing its inhibitory effects .
類似化合物との比較
Similar Compounds
2-Phenylbenzothiazole: Lacks the ethynyl group but shares the benzothiazole and phenyl moieties.
6-Methyl-2-phenylbenzothiazole: Contains a methyl group instead of an ethynyl group at the 6th position.
2-(2-Hydroxyphenyl)benzothiazole: Substituted with a hydroxy group at the 2nd position of the phenyl ring.
Uniqueness
6-Ethynyl-2-phenyl-1,3-benzothiazole is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity. The ethynyl group can participate in various coupling reactions, making it a versatile intermediate in organic synthesis. Additionally, the compound’s ability to form covalent bonds with target proteins enhances its potential as a therapeutic agent .
特性
CAS番号 |
84033-09-0 |
|---|---|
分子式 |
C15H9NS |
分子量 |
235.31 g/mol |
IUPAC名 |
6-ethynyl-2-phenyl-1,3-benzothiazole |
InChI |
InChI=1S/C15H9NS/c1-2-11-8-9-13-14(10-11)17-15(16-13)12-6-4-3-5-7-12/h1,3-10H |
InChIキー |
SGHPJJZYVSDSGN-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC2=C(C=C1)N=C(S2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phosphonic acid, [(4-chlorophenyl)cyanomethyl]-, diethyl ester](/img/structure/B14414740.png)





![2-Phenyl-4H-pyrimido[5,4-d][1,3]oxazine-4,6,8(5H,7H)-trione](/img/structure/B14414791.png)






![[(3S,4S)-3-bromo-1,2,3,4-tetrahydrochrysen-4-yl] 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetate](/img/structure/B14414831.png)
